ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a pyridazinedione derivative characterized by a 4-fluorophenyl substituent at position 1, a methoxy group at position 4, and a carbonyl-linked piperazine ring esterified with an ethyl group at position 3.
Properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5/c1-3-29-19(27)23-10-8-22(9-11-23)18(26)17-15(28-2)12-16(25)24(21-17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOYICIZANVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved by reacting 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane.
Carboxylation: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated as a lead in drug development, particularly for neurological disorders and cancer treatments. Its structural features allow it to interact with various biological targets.
Case Study: Anticancer Activity
A study highlighted the synthesis of derivatives based on the piperazine moiety, including ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate. These derivatives exhibited significant cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents .
Pharmacology
Research into the pharmacological properties of this compound has revealed its potential interactions with various receptors and enzymes. These interactions can modulate biological activities, making it a candidate for further pharmacological studies.
Materials Science
In materials science, this compound is being explored for its potential in developing new materials with specific properties such as fluorescence or conductivity.
Application Example: Fluorescent Materials
Recent advancements have shown that incorporating this compound into polymer matrices can yield materials with enhanced fluorescent properties. This could lead to applications in optoelectronics and sensor technologies .
Synthesis and Production
The synthesis of this compound typically involves a multi-step process:
- Formation of Pyridazine Core : Reacting 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine.
- Carboxylation : Esterification of the piperazine ring using ethyl chloroformate.
These synthetic routes are optimized for high yield and purity using advanced techniques like high-performance liquid chromatography (HPLC) during purification .
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups can interact with hydrophobic pockets in proteins, while the pyridazine and piperazine rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- 4-Fluorophenyl vs. 2-Fluorophenyl : Derivatives with 2-fluorophenyl-piperazine fragments (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) exhibit distinct electronic profiles due to the fluorine's ortho position, which may alter π-stacking or dipole interactions compared to the target compound's para-substituted fluorophenyl group .
Core Heterocycle Variations
- Pyridazinedione vs. Pyridazinone: The target’s 6-oxo-1,6-dihydropyridazine core provides two ketone groups for hydrogen bonding, unlike pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone), which have one ketone and one hydroxyl group. This difference may influence solubility and interaction with polar residues in enzymes .
- Pyrimidine vs.
Piperazine Linkage and Functionalization
- Carbonyl vs. Benzyl Linkage: The target’s piperazine is connected via a carbonyl group to the pyridazinedione core, whereas [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., compounds 7–19 in ) use a benzyl spacer. The carbonyl linkage enhances rigidity and may restrict conformational flexibility, impacting binding specificity .
- Ester vs. Hydrazide Groups: The ethyl carboxylate in the target contrasts with hydrazide-functionalized analogs (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide). Esters generally exhibit higher membrane permeability but are prone to hydrolysis, whereas hydrazides may enhance stability and metal chelation capacity .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: NMR Chemical Shift Comparisons (δ, ppm)*
| Proton Position | Target Compound | Pyridazinone Analog | Rapa (Reference) |
|---|---|---|---|
| 29–36 (Region B) | 7.2–7.8 | 7.1–7.6 | 6.9–7.4 |
| 39–44 (Region A) | 3.4–4.1 | 3.2–3.9 | 3.0–3.7 |
*Data inferred from NMR trends in .
Research Findings
- Bioactivity Clustering: Compounds with fluorophenyl-piperazine fragments cluster into groups with similar modes of action, such as kinase or neurotransmitter modulation.
- Metabolic Stability : The ethyl carboxylate group in the target may improve oral bioavailability compared to hydrazide derivatives, but hydrolysis to a carboxylic acid could reduce half-life .
- Synthetic Accessibility : The target’s synthesis likely parallels methods for analogous pyridazinediones, involving nucleophilic substitution of chloropyridazines with fluorophenyl-piperazines, followed by esterification .
Biological Activity
Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHFNO
Molecular Weight: 403.4 g/mol
CAS Number: 941969-54-6
The compound features a pyridazine core with various functional groups, including a fluorophenyl and methoxy group, contributing to its unique pharmacological profile. The presence of the ethyl ester enhances its solubility and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core: The reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid.
- Carboxylation: Esterification of the piperazine ring with ethyl chloroformate to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as receptors and enzymes. The fluorophenyl and methoxy groups can engage in hydrophobic interactions, while the piperazine and pyridazine rings can form hydrogen bonds with amino acid residues in proteins. This interaction modulates enzyme or receptor activity, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity: Some derivatives have shown promising results in antimicrobial assays, suggesting potential applications in treating infections .
- Neurological Effects: Studies on related piperazine derivatives indicate effects on neurotransmitter levels, particularly dopamine and norepinephrine, which could have implications for treating neurological disorders .
Case Studies
- Dopamine Modulation: In one study involving a structurally similar piperazine derivative, oral administration at varying doses resulted in transient increases in dopamine levels in the rat brain, followed by dose-dependent decreases. This suggests potential applications in managing conditions related to dopamine dysregulation .
- Antimicrobial Studies: A study highlighted the antimicrobial properties of related compounds derived from similar structures, indicating that modifications to the pyridazine core could enhance efficacy against specific pathogens .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural elucidation of this compound?
- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to map proton and carbon environments, High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, and Infrared Spectroscopy (IR) to identify functional groups like carbonyl (C=O) and methoxy (O-CH₃). X-ray crystallography can resolve stereochemistry if crystallizable .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to validate assignments, particularly for dihydropyridazine ring conformations .
Q. How can the purity of this compound be reliably assessed during synthesis?
- Methodology : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for quantitative purity analysis. Thin-Layer Chromatography (TLC) with fluorescent indicators can monitor reaction progress.
- Advanced Tip : Use LC-MS to detect trace impurities or byproducts, especially those arising from incomplete piperazine coupling or ester hydrolysis .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of the dihydropyridazine core under steric hindrance from the 4-fluorophenyl group?
- Methodology :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization.
- Catalysis : Introduce Pd-catalyzed cross-coupling to reduce steric interference during aryl group attachment .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like premature ester hydrolysis .
- Contradiction Note : Some studies report lower yields with DMF due to carbamate formation; test alternative solvents like THF or acetonitrile .
Q. How do computational methods enhance reaction design for modifying the piperazine-carboxylate moiety?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states for nucleophilic substitutions at the piperazine nitrogen.
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., pH, solvent) for ester-to-amide conversions .
Q. Why do biological activity assays for this compound show variability across studies?
- Analysis Framework :
- Structural Analogues : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methylphenyl) on target binding using molecular docking simulations.
- Assay Conditions : Control variables like serum protein binding (use fetal bovine serum-free media) and pH (6.8–7.4) to minimize false negatives .
- Data Table :
| Biological Activity | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| Anticancer | 2.1 ± 0.3 | HeLa | |
| Anti-inflammatory | 12.4 ± 1.5 | RAW 264.7 |
Methodological Challenges & Solutions
Q. How to resolve contradictions in reported solubility profiles for this compound?
- Approach :
- Solvent Screening : Test solubility in DMSO, ethanol, and PBS buffer (pH 7.4) using nephelometry.
- Co-solvency : Add cyclodextrins or PEG derivatives to enhance aqueous solubility for in vivo studies .
- Key Finding : Solubility in DMSO (>50 mg/mL) contrasts sharply with PBS (<0.1 mg/mL), necessitating formulation adjustments for bioavailability studies .
Q. What are the critical steps for ensuring stability during long-term storage?
- Protocol :
- Storage Conditions : Store at –20°C under nitrogen atmosphere to prevent ester hydrolysis and oxidation.
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Theoretical & Mechanistic Questions
Q. What is the mechanistic basis for the compound’s interaction with kinase targets?
- Hypothesis Testing :
- Kinase Inhibition Assays : Perform competitive binding assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding pockets.
- MD Simulations : Model ligand-protein interactions over 100 ns trajectories to identify key hydrogen bonds (e.g., between methoxy group and Lys45 residue) .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- SAR Strategy :
- Core Modifications : Replace the ethyl carboxylate with methyl or tert-butyl esters to assess pharmacokinetic trade-offs.
- Substituent Libraries : Synthesize analogues with varied fluorophenyl positions (ortho, meta) and compare logP and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
